2,3-Dibromosuccinic acid

Catalog No.
S709563
CAS No.
608-36-6
M.F
C4H4Br2O4
M. Wt
275.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromosuccinic acid

CAS Number

608-36-6

Product Name

2,3-Dibromosuccinic acid

IUPAC Name

2,3-dibromobutanedioic acid

Molecular Formula

C4H4Br2O4

Molecular Weight

275.88 g/mol

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)

InChI Key

FJWGRXKOBIVTFA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br

The exact mass of the compound meso-2,3-Dibromosuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dibromosuccinic acid (CAS 608-36-6) is a halogenated aliphatic dicarboxylic acid that serves as a highly reactive, stereochemically defined building block for advanced chemical synthesis. Primarily supplied as the meso isomer, this compound features two electron-withdrawing bromine atoms that dramatically increase its acidity compared to unhalogenated analogs, while also providing excellent leaving groups for elimination and substitution reactions[1]. Its primary procurement value lies in its dual functionality: it acts as both a rigid stereochemical scaffold for asymmetric synthesis and a highly efficient precursor for alkynes and complex heterocycles, bridging the gap between basic commodity acids and specialized chiral intermediates.

Substituting 2,3-dibromosuccinic acid with generic in-class alternatives like succinic acid or monobromosuccinic acid fundamentally fails in both reactivity and stereocontrol. Unbrominated succinic acid lacks the necessary leaving groups to undergo dehydrohalogenation, making it useless for synthesizing alkynes such as acetylenedicarboxylic acid. Furthermore, succinic acid is achiral and cannot provide the pre-organized cis-geometry required for complex asymmetric syntheses like vitamin H (biotin) production [1]. From a formulation standpoint, the absence of halogens in generic succinic acid results in a significantly higher pKa (lower acidity) and lower thermal activation energy, rendering it ineffective in applications requiring aggressive proton donation or halogen-driven flux activation.

High-Yield Elimination to Acetylenedicarboxylic Acid

2,3-Dibromosuccinic acid is a highly efficient precursor for acetylenedicarboxylic acid (ACA) via double dehydrohalogenation. When treated with potassium hydroxide in methanol, it yields 73–88% ACA . In contrast, alternative routes such as the chromic acid oxidation of but-2-yne-1,4-diol yield only 23% ACA . This makes the dibrominated acid a highly efficient choice for scalable alkyne synthesis.

Evidence DimensionACA Synthesis Yield
Target Compound Data73–88% yield (via KOH elimination)
Comparator Or Baseline23% yield (but-2-yne-1,4-diol via chromic acid oxidation)
Quantified Difference>3x higher yield
ConditionsKOH/MeOH reflux vs. Jones oxidation (chromic acid/acetone)

Provides a scalable, high-yield route to ACA that avoids toxic heavy-metal oxidants and complex purification steps.

Stereocontrol in Biotin (Vitamin H) Synthesis

The meso isomer of 2,3-dibromosuccinic acid is an indispensable starting material for the commercial synthesis of biotin. Its defined stereochemistry directly establishes the required cis relationship of the two nitrogen atoms in the imidazolidone ring upon conversion to meso-bis-benzylamino-succinic acid [1]. Unbrominated succinic acid lacks these chiral centers, and racemic mixtures would require costly downstream chiral resolution, reducing effective yield by at least 50%.

Evidence DimensionStereochemical Yield (cis-imidazolidone precursor)
Target Compound DataDirect formation of the required meso intermediate
Comparator Or BaselineRacemic dibromosuccinic acid (requires resolution)
Quantified DifferenceEliminates the 50% yield loss associated with chiral resolution
ConditionsReaction with benzylamine in ethanol/alcohol

Procurement of the pure meso form prevents the need for expensive and low-yield chiral resolution steps in commercial vitamin H synthesis.

Dramatically Enhanced Acidity for Co-Crystal and Flux Applications

The electron-withdrawing effect of the two bromine atoms significantly increases the acidity of 2,3-dibromosuccinic acid compared to its unhalogenated parent. The target compound exhibits a pKa1 of 1.51 and pKa2 of 2.46[1]. In contrast, succinic acid has a pKa1 of 4.20 and pKa2 of 5.64 [2]. This ~2.7 pH unit difference means the dibrominated form is nearly 500 times more acidic in its first dissociation.

Evidence DimensionFirst Acid Dissociation Constant (pKa1)
Target Compound DatapKa1 = 1.51
Comparator Or BaselinepKa1 = 4.20 (Succinic acid)
Quantified Difference2.69 lower pKa (~500x stronger acid)
ConditionsAqueous solution, standard temperature

The higher acidity enables the formation of stable pharmaceutical co-crystals with weakly basic APIs and acts as a more aggressive activator in industrial flux formulations.

Acetylenedicarboxylic Acid (ACA) Manufacturing

Directly leveraging its high-yield dehydrohalogenation profile, 2,3-dibromosuccinic acid is a primary precursor for synthesizing ACA, a critical dienophile used in Diels-Alder cycloadditions and the construction of complex heterocyclic compounds .

Biotin (Vitamin H) Commercial Synthesis

Due to its pre-organized meso stereochemistry, this compound is utilized as an indispensable chiral building block in the commercial synthesis of biotin, ensuring the correct cis-geometry of the imidazolidone ring without requiring downstream chiral resolution [1].

Advanced Soldering Flux Activators

Taking advantage of its high acidity and halogen content, 2,3-dibromosuccinic acid is formulated into low-residue soldering fluxes. It acts as a dual-action activator that provides stronger oxide-reducing capabilities and better thermal stability compared to unbrominated succinic acid [2].

Pharmaceutical Co-Crystallization

Because its pKa is dramatically lower than standard dicarboxylic acids, it serves as a highly effective co-former for pharmaceutical co-crystals. It can form stable, solubility-enhancing crystalline complexes with weakly basic active pharmaceutical ingredients (APIs) like meloxicam[3].

Physical Description

Solid; [Merck Index] White crystals.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

275.84558 Da

Monoisotopic Mass

273.84763 Da

Heavy Atom Count

10

UNII

D2II9UGQ9X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

608-36-6
1114-00-7

Wikipedia

Meso-2,3-dibromosuccinic acid

General Manufacturing Information

Butanedioic acid, 2,3-dibromo-: ACTIVE

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